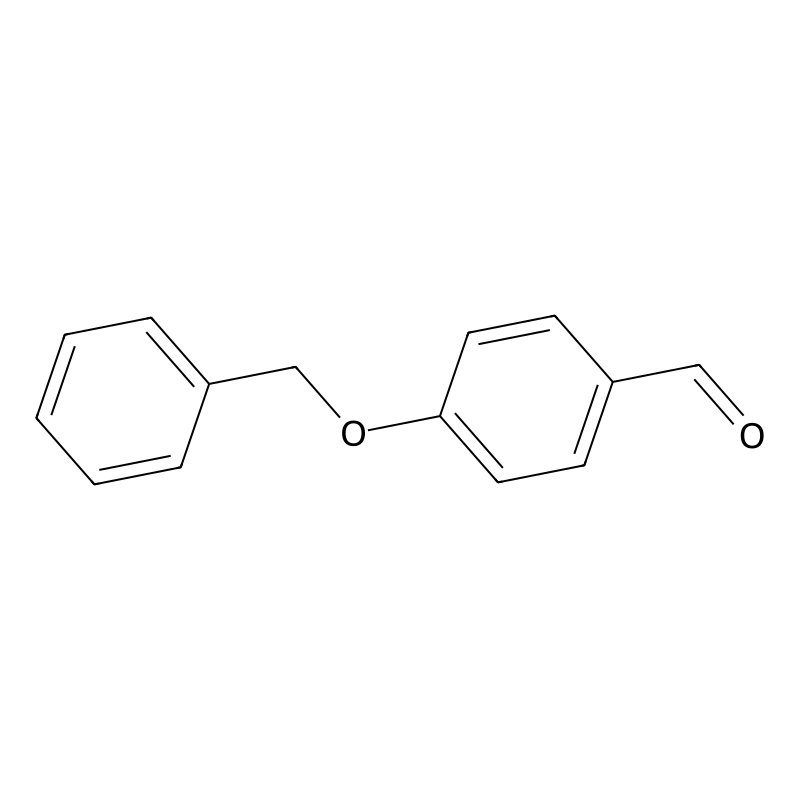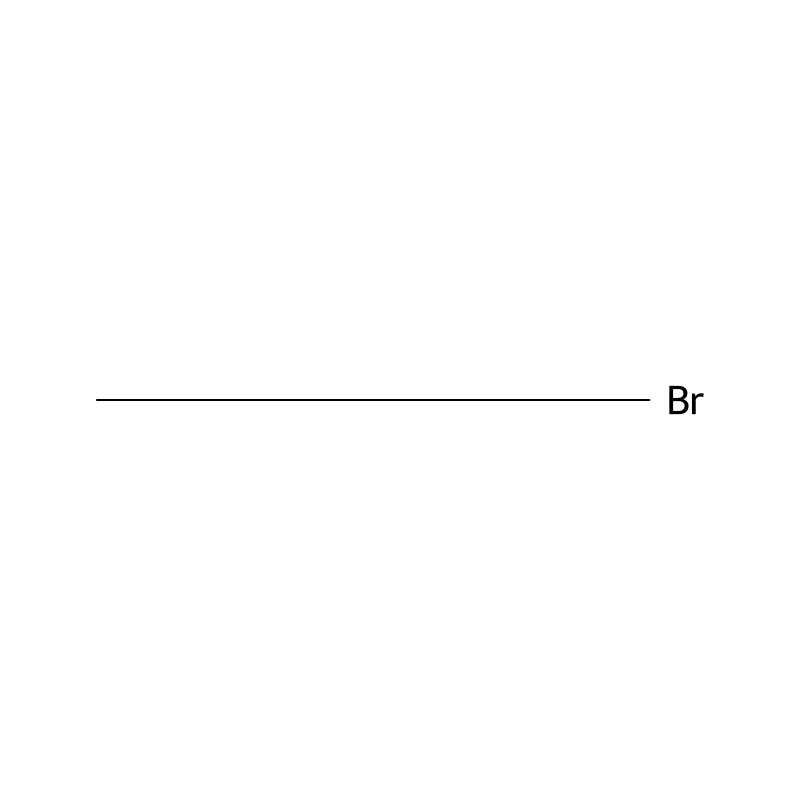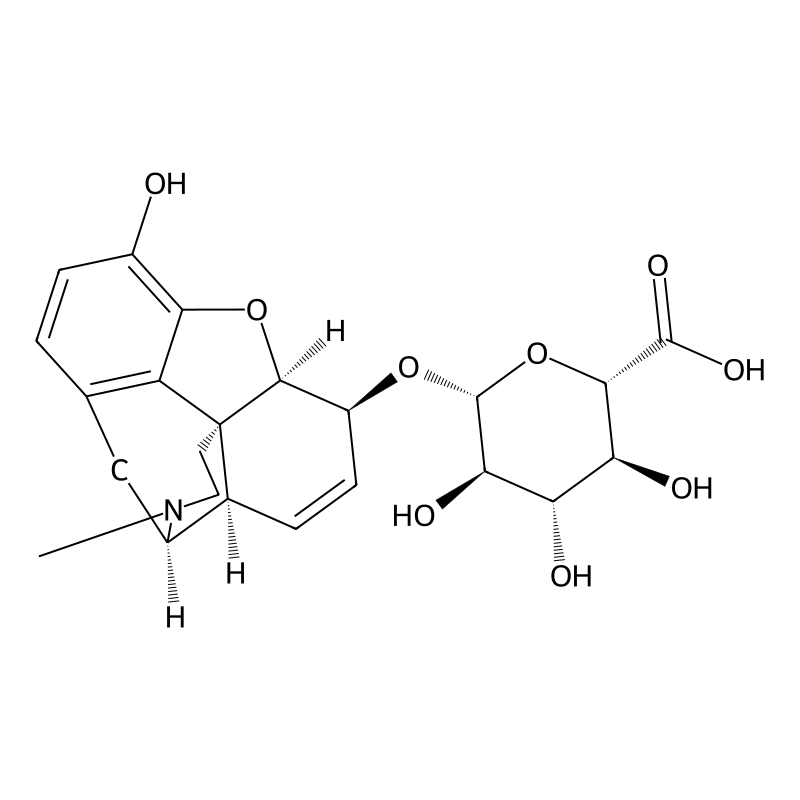4-(Benzyloxy)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Application in Synthesis of Chelating Agents
Specific Scientific Field: This application falls under the field of Inorganic Chemistry .
Summary of the Application: 4-Benzyloxybenzaldehyde is used in the synthesis of a chelating agent, 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC), which contains sulphur and nitrogen donor atoms .
Methods of Application or Experimental Procedures: The BBMTSC is synthesized and applied as a ligand for the chelation of Cd (II). The synthesis involves the reaction of 4-Benzyloxybenzaldehyde with 4-methyl-3-thiosemicarbazide .
Results or Outcomes: The synthesized BBMTSC and its Cd (II) complex were characterized using various techniques such as UV-Vis absorption spectra, Fourier transform infrared spectroscopy (FT-IR), mass spectra, nuclear magnetic resonance spectroscopy (NMR), X-ray powder diffraction (XRD), and field emission scanning electron microscopy (FESEM) .
Application in Synthesis of Estrogen Receptor β-Selective Ligand
Specific Scientific Field: This application falls under the field of Medicinal Chemistry .
Summary of the Application: 4-Benzyloxybenzaldehyde is used in the synthesis of an estrogen receptor β-selective ligand .
Application in Pharmaceutical Industry
Specific Scientific Field: This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application: 4-Benzyloxybenzaldehyde (BBA) is a pharmaceutically important compound . It has been investigated through density functional theory (DFT) calculations .
Methods of Application or Experimental Procedures: The properties of original crystalline and optimized gaseous structures of BBA have been evaluated to recognize the crystalline effects . In addition to the structural properties, nuclear magnetic resonance (NMR) properties have also been evaluated for both investigated systems to better detect the effects at atomic levels .
Results or Outcomes: The results indicated that the structural shape of BBA is significantly changed in the optimized gaseous system, showing significant crystalline effects on the geometrical positions . Moreover, the magnitudes for energies and dipole moments indicate notable effects on the electronic properties . The evaluated NMR properties also show that the atoms of aromatic systems detect significant changes more than the atoms of aliphatic systems in the investigated BBA .
Application in Synthesis of Estrogen Receptor β-Selective Ligand
Summary of the Application: 4-Benzyloxybenzaldehyde is used in the synthesis of (5-fluoro-(2 R*,3 S*)-2,3- bis (4-hydroxyphenyl)pentanenitrile), an estrogen receptor β-selective ligand .
Application in Density Functional Theory (DFT) Calculations
Specific Scientific Field: This application falls under the field of Computational Chemistry .
Summary of the Application: The properties of 4-Benzyloxybenzaldehyde (BBA), as a pharmaceutically important compound, have been investigated through the density functional theory (DFT) calculations .
4-(Benzyloxy)benzaldehyde, with the chemical formula C₁₄H₁₂O₂, is an aromatic compound characterized by a benzaldehyde group substituted with a benzyloxy moiety. This compound is notable for its structural features, which include a benzene ring attached to both a formyl group and a benzyloxy group at the para position. It appears as a pale yellow liquid or crystalline solid and is soluble in organic solvents like ethanol and ether, but less so in water .
The uniqueness of 4-(benzyloxy)benzaldehyde lies in its specific substitution pattern that imparts distinct reactivity and biological activity compared to these similar compounds.
Research indicates that 4-(benzyloxy)benzaldehyde exhibits biological activities, particularly in the realm of pharmacology. It has shown potential as an antibacterial agent and has been investigated for its anti-inflammatory properties. The compound's derivatives have also been explored for their cytotoxic effects against various cancer cell lines, making it a candidate for further pharmacological studies .
The synthesis of 4-(benzyloxy)benzaldehyde typically involves several methods:
- Reflux Method: One common approach involves refluxing 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. This method effectively forms the ether linkage.
- Direct Etherification: Another method includes the direct etherification of phenolic compounds using benzyl alcohol under acidic conditions.
- Grignard Reaction: A more complex synthesis can be achieved through Grignard reactions, where phenols react with benzyl magnesium halides followed by oxidation .
4-(Benzyloxy)benzaldehyde finds applications across various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Its derivatives are used in creating polymers and resins due to their favorable chemical properties.
- Flavor and Fragrance Industry: The compound is also utilized for its aromatic properties in perfumes and flavorings.
Interaction studies involving 4-(benzyloxy)benzaldehyde have primarily focused on its binding affinity with biological targets. Investigations have shown that certain derivatives exhibit significant interactions with proteins involved in inflammation and cancer progression. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 4-(benzyloxy)benzaldehyde, each having unique properties:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Benzaldehyde | C₇H₆O | Simple aromatic aldehyde, widely used as a flavoring agent. |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | Contains a methoxy group; used in organic synthesis. |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | Has a hydroxyl group; important for various
XLogP3 3.3
GHS Hazard Statements
Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms
Irritant Other CAS
4397-53-9
Wikipedia
4-Benzyloxybenzaldehyde
General Manufacturing Information
Benzaldehyde, 4-(phenylmethoxy)-: ACTIVE
Dates
Last modified: 08-15-2023
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|







